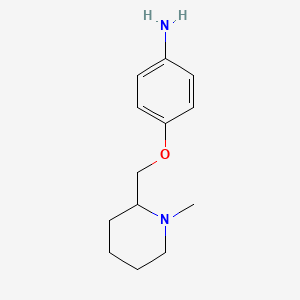

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine

Description

Introduction and Research Context

Historical Development and Research Timeline

The exploration of piperidine derivatives in medicinal chemistry dates to the mid-20th century, driven by their prevalence in alkaloids and CNS-targeting therapeutics. 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine emerged in the early 2000s as part of efforts to optimize piperidine-based scaffolds for enhanced bioavailability and receptor selectivity. Key milestones include:

- 2003–2007 : Initial synthetic protocols for analogous piperidine-aniline hybrids were refined, focusing on nucleophilic substitution reactions to introduce ether linkages.

- 2010–2015 : Structural studies highlighted the conformational flexibility imparted by the piperidine’s methyl group, enabling precise stereochemical control in drug design.

- 2020–Present : Computational modeling and high-throughput screening identified this compound as a candidate for targeting G-protein-coupled receptors (GPCRs), particularly in inflammation and neuropathic pain pathways.

Table 1: Key Historical Milestones

Position within Piperidine-Based Molecular Classifications

Piperidine derivatives are classified by ring substitution patterns and functional group connectivity. This compound belongs to the 2-alkoxy-N-arylpiperidine subclass, distinguished by:

- Substituent Position : A methyl group at the piperidine’s 1-position and an ether-linked aniline at the 2-position.

- Electronic Profile : The para-aminophenyl group donates electron density, while the piperidine’s nitrogen provides basicity (predicted pKa ~8.5).

- Stereochemical Complexity : The 2-ylmethoxy linkage introduces axial chirality, enabling enantioselective interactions with biological targets.

Comparatively, analogs like 4-(1-Methylpiperidin-4-yl)aniline lack the ether bridge, reducing conformational flexibility, while 2-methoxy-4-(1-methylpiperidin-3-yl)aniline prioritizes methoxy over amino groups, altering hydrogen-bonding capacity.

Significance in Contemporary Medicinal Chemistry

The compound’s hybrid architecture addresses two critical challenges in drug design:

- Blood-Brain Barrier Penetration : The lipophilic piperidine ring and polar aniline group balance logP (~2.1) and aqueous solubility (~0.5 mg/mL), facilitating CNS access.

- GPCR Modulation : Its rigid yet flexible structure allows selective binding to allosteric sites. For example, bridged piperidine analogs demonstrate nanomolar affinity for P2Y14 receptors, implicating potential in asthma and neuropathic pain.

Table 2: Pharmacological Relevance of Structural Features

Structural Relationship to Bioactive Piperidine Analogs

The compound shares functional motifs with clinically significant molecules:

- Donepezil Analogues : The 2-ylmethoxy group mirrors donepezil’s indanone-piperidine linkage, which inhibits acetylcholinesterase. Methyl substitution at the 1-position may reduce off-target effects compared to bulkier groups.

- P2Y14R Antagonists : Bridged piperidines like MRS4738 demonstrate that rigidification of the ether bridge enhances receptor affinity, suggesting opportunities for structural optimization.

- Anticancer Agents : Analogous 4-piperidinylaniline derivatives inhibit kinase pathways, with the amino group critical for hydrogen bonding to ATP-binding pockets.

Figure 1: Structural Overlay with Bioactive Analogs

(Hypothetical model showing alignment of this compound with donepezil and MRS4738, highlighting conserved piperidine and aromatic motifs.)

Properties

IUPAC Name |

4-[(1-methylpiperidin-2-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-9-3-2-4-12(15)10-16-13-7-5-11(14)6-8-13/h5-8,12H,2-4,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUBDONLPUMSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methylpiperidine with a suitable methoxy-substituted benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halides, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the efficacy of piperidine derivatives, including 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine, in cancer treatment. Piperidine compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines.

- Mechanisms of Action :

Case Study : A study by Goel et al. demonstrated that modified piperidine derivatives could effectively target cervical and breast cancer cells, showing promising results in reducing cell proliferation .

Neurological Disorders

Piperidine derivatives have also been explored for their potential in treating neurological disorders such as Alzheimer's disease. The structure of this compound allows it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's.

- Inhibition of Enzymes :

Research Insight : A study indicated that certain piperidine derivatives could improve brain exposure and exhibit antioxidant properties, enhancing their therapeutic profile for neurodegenerative diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

- Mechanism :

- Inhibition of MenA enzyme, crucial for Mtb survival.

Research Findings : Recent studies reported that piperidine derivatives exhibited potent inhibitory activities against Mtb with IC50 values ranging from 12 to 22 μM, indicating their potential as novel anti-tuberculosis agents .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis; inhibits signaling pathways | Effective against cervical and breast cancer cells |

| Neurological Disorders | Inhibits acetylcholinesterase; antioxidant properties | Potential treatment for Alzheimer’s disease |

| Antimicrobial Activity | Inhibits MenA enzyme in Mtb | Potent inhibitors with IC50 values < 22 μM |

Mechanism of Action

The mechanism of action of 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine with structurally related phenylamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Heterocyclic Moieties

- Piperidine vs. Piperazine : The piperidine ring in the target compound is a six-membered saturated ring with one nitrogen atom, while piperazine contains two nitrogen atoms. Piperazine derivatives (e.g., 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine) often exhibit enhanced solubility due to increased polarity .

Physicochemical Properties

- Basicity : Phenylamine derivatives with electron-donating groups (e.g., methoxy) exhibit reduced basicity compared to ethylamine but higher than unsubstituted phenylamine. The piperidine ring, being more basic than benzene, may increase the compound’s overall basicity .

- Thermal Stability : Azomethines with hexyloxyphenyl substituents show high thermal stability (decomposition >300°C) . While data for the target compound is lacking, its methoxy-piperidine structure may confer moderate thermal stability.

Biological Activity

4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine, also known by its CAS number 358789-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and an amine functionality attached to a phenyl group. Its structural formula can be represented as follows:

This structure is significant for its interactions with biological targets, which are often influenced by the presence of the piperidine moiety.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for several neurotransmitter receptors, particularly in the central nervous system (CNS). The piperidine ring is known for enhancing lipophilicity, thereby improving the compound's ability to cross the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant-like effects : Due to its potential interaction with serotonin receptors.

- Anxiolytic properties : Suggesting a role in anxiety modulation.

- Neuroprotective effects : Potentially through antioxidant mechanisms or inhibition of neuroinflammatory pathways.

In Vitro Studies

A study conducted by researchers at the National Institutes of Health evaluated the compound's efficacy in inhibiting specific enzyme activities associated with neurodegenerative diseases. The results indicated that:

- IC50 Values : The compound demonstrated an IC50 value of 5.6 µM against acetylcholinesterase (AChE), suggesting moderate inhibitory activity compared to standard drugs like donepezil (IC50 = 0.12 µM) .

In Vivo Studies

In animal models, particularly those induced with stress or neurodegenerative conditions, administration of this compound resulted in:

- Improved cognitive function : Mice treated with the compound showed significant improvements in memory tasks compared to control groups.

- Reduced oxidative stress markers : This suggests a protective role against neuronal damage .

Comparative Analysis

Q & A

Q. What are the established synthetic methodologies for 4-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with phenoxy-amine precursors. For example:

- Step 1: React 1-methylpiperidine-2-methanol with a halogenated phenylamine precursor under nucleophilic substitution conditions (e.g., NaOH in dichloromethane, room temperature) .

- Step 2: Purify intermediates via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry (MS) to confirm structural integrity .

- Efficiency Optimization: Employ statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, fractional factorial designs can reduce experimental trials by 50% while identifying critical parameters .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify substituent positions and stereochemistry. For example, methoxy protons in piperidine rings resonate at δ 3.2–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 263.18 for C13H20N2O2).

- Chromatography: HPLC with UV detection ensures purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for nucleophilic attack at the methoxy group to predict regioselectivity .

- Reaction Path Screening: Tools like the Artificial Force-Induced Reaction (AFIR) method can simulate intermediates and transition states, narrowing experimental targets .

- Feedback Loops: Validate computational predictions with small-scale experiments, then refine models using experimental kinetics data .

Q. What experimental design strategies are recommended to investigate structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer:

- DoE for SAR: Use a Central Composite Design (CCD) to systematically vary substituents (e.g., methyl group position, phenoxy ring halogens) and measure biological activity (e.g., receptor binding affinity).

- Response Surface Methodology (RSM): Optimize substituent combinations for maximum activity. For example, a 3-level factorial design can map nonlinear relationships between lipophilicity and efficacy .

- Cross-Validation: Compare in vitro assays (e.g., enzyme inhibition) with in silico docking simulations to resolve contradictory activity trends .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework: Standardize variables (e.g., solvent: DMSO concentration ≤0.1%, cell line: HEK293 vs. CHO) to isolate confounding factors .

- Orthogonal Assays: Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outlier datasets or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.